N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide
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Description
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H19NO3S2 and its molecular weight is 373.49. The purity is usually 95%.
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Mechanism of Action
Thiophene derivatives
are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Biological Activity
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound characterized by its thiophene core structure, which is known for its stability and electronic properties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, including detailed research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features multiple thiophene rings and functional groups that contribute to its reactivity and biological properties. The presence of hydroxyl groups and ether linkages enhances its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the thiophene ring significantly influence cytotoxicity against cancer cell lines. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound A | A-431 | 1.98 ± 1.22 | Apoptosis induction |
Compound B | U251 | 10–30 | Cell cycle arrest |
N-Acetyl | Jurkat | < 1 | Bcl-2 inhibition |
The compound's mechanism of action is believed to involve the induction of apoptosis through interactions with key proteins involved in cell survival pathways, such as Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Antioxidant Activity
Thiophene derivatives are also recognized for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.
Case Studies
- Antitumor Efficacy Study : A study evaluated the efficacy of this compound in a mouse model bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent .
- Antimicrobial Resistance Investigation : Research focused on the effectiveness of this compound against antibiotic-resistant strains of bacteria. The findings revealed that it maintained efficacy against strains resistant to standard antibiotics, highlighting its potential use in treating resistant infections .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13-4-2-3-5-16(13)23-11-18(21)20-10-15-6-7-17(25-15)19(22)14-8-9-24-12-14/h2-9,12,19,22H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVVNVCNSMHFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.